molecular formula C19H18N2O4 B3871723 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide

Cat. No.: B3871723
M. Wt: 338.4 g/mol
InChI Key: CGSJTSGBUZWHRM-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide typically involves the reaction of isoindoline derivatives with 4-ethoxy-aniline under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide may have potential therapeutic applications. Its biological activity could be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar isoindoline structures.

    Aniline Derivatives: Compounds with similar aniline moieties.

Uniqueness

The uniqueness of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-25-14-9-7-13(8-10-14)20-17(22)11-12-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-10H,2,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJTSGBUZWHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide
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3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide
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3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide
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3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide
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3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide
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3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide

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